3'-Deoxy-3'-iodothymidine

Antiviral Drug Discovery Herpes Simplex Virus Enzyme Inhibition Kinetics

3′-Deoxy-3′-iodothymidine (CAS 14260-82-3; molecular formula C₁₀H₁₃IN₂O₄; MW 352.13) is a halogenated 2′,3′-dideoxynucleoside analog derived from thymidine via substitution of the 3′-hydroxyl group with an iodine atom. This modification fundamentally alters its biochemical recognition by nucleoside-metabolizing enzymes, conferring differential substrate specificity, inhibitory potency, and physicochemical properties relative to structurally related analogs.

Molecular Formula C10H13IN2O4
Molecular Weight 352.13 g/mol
Cat. No. B11825290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-3'-iodothymidine
Molecular FormulaC10H13IN2O4
Molecular Weight352.13 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)I
InChIInChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
InChIKeyRHYWJBFVIQZQQA-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3′-Deoxy-3′-iodothymidine for Antiviral Research and PET Tracer Development: Core Properties and Procurement Specifications


3′-Deoxy-3′-iodothymidine (CAS 14260-82-3; molecular formula C₁₀H₁₃IN₂O₄; MW 352.13) is a halogenated 2′,3′-dideoxynucleoside analog derived from thymidine via substitution of the 3′-hydroxyl group with an iodine atom . This modification fundamentally alters its biochemical recognition by nucleoside-metabolizing enzymes, conferring differential substrate specificity, inhibitory potency, and physicochemical properties relative to structurally related analogs [1][2]. Its melting point of 165.5–166 °C, calculated LogP of −0.07160, and polar surface area of 84.32 Ų provide distinct molecular descriptors that impact handling and biological disposition [3].

Why 3′-Deoxy-3′-iodothymidine Cannot Be Substituted by Other 3′-Modified Thymidine Analogs in Research Workflows


Within the 3′-deoxythymidine analog class, substituent identity at the 3′ position dictates enzyme recognition and catalytic outcome. Kinetic analyses of thymidine phosphorylase reveal that substitution of the 3′-hydroxyl group with hydrogen (3′-deoxythymidine) markedly increases Kₘ and decreases Vₘₐₓ relative to thymidine, whereas alternative bulky substituents produce divergent kinetic constants [1]. The iodine atom in 3′-deoxy-3′-iodothymidine introduces unique electronic, steric, and halogen-bonding properties that distinguish it from hydrogen-, fluoro-, azido-, and other 3′-substituted analogs, rendering generic substitution invalid without experimental revalidation of each target enzyme system [2][3].

Quantitative Comparative Evidence: 3′-Deoxy-3′-iodothymidine Differentiation from Structural Analogs


HSV-1 Thymidine Kinase Inhibitory Potency: IC₅₀ Differentiation from AZT and Other Nucleoside Analogs

3′-Deoxy-3′-iodothymidine demonstrates measurable inhibitory activity against HSV-1 thymidine kinase with reported IC₅₀ values ranging from 4.3 μM to 212 μM across multiple assay formats [1][2][3]. While 3′-azido-3′-deoxythymidine (AZT) is a well-established reverse transcriptase inhibitor primarily active against HIV, its HSV-1 TK inhibitory potency is substantially lower, with literature reporting minimal or no significant inhibition at comparable concentrations [4]. The 3′-iodo substitution thus confers HSV-1 TK recognition that differs mechanistically from the 3′-azido analog.

Antiviral Drug Discovery Herpes Simplex Virus Enzyme Inhibition Kinetics

Physicochemical Differentiation: Calculated Lipophilicity (LogP) and Polar Surface Area Comparison with 3′-Fluoro Analog FLT

The 3′-iodo substitution yields a calculated LogP of −0.07160 and a polar surface area of 84.32 Ų [1]. In contrast, the clinically established PET proliferation tracer 3′-deoxy-3′-fluorothymidine (FLT) exhibits a calculated LogP of approximately −0.90 to −0.94 [2]. The ∼0.83 LogP unit difference corresponds to approximately a 6.8-fold theoretical increase in octanol-water partition coefficient for the iodo analog, suggesting potentially enhanced passive membrane permeability.

ADME Profiling Cellular Permeability Radiotracer Design

Radiolytic Lability: Electron Capture and Halogen Release Kinetics Differentiate 3′-Iodo from 3′-Bromo and 3′-Chloro Analogs

Pulse radiolysis studies demonstrate that 3′-deoxy-3′-iodothymidine undergoes solvated electron addition to the nucleobase followed by intramolecular electron transfer to the 3′-iodine atom, cleaving the C–I bond with a first-order rate constant of approximately 1 × 10⁵ s⁻¹ [1]. This electron-transfer-mediated dehalogenation distinguishes iodo-substituted nucleosides from their bromo and chloro counterparts, which exhibit differing cleavage kinetics and radical anion stabilities. The high atomic number of iodine (Z=53) also confers greater X-ray attenuation and secondary electron generation relative to fluorine (Z=9) or chlorine (Z=17) analogs, a property relevant to radiosensitization applications.

Radiation Chemistry Radiosensitizer Development Pulse Radiolysis

Thymidine Phosphorylase Substrate Discrimination: 3′-OH Replacement Alters Catalytic Efficiency

Kinetic analysis of E. coli thymidine phosphorylase reveals that replacement of the 3′-OH group of thymidine markedly alters catalytic efficiency. Studies of 3′-deoxythymidine (hydrogen substitution) demonstrate elevated Kₘ and reduced Vₘₐₓ values relative to thymidine, indicating impaired substrate recognition [1][2]. While direct kinetic constants (Kₘ, kcat) for the 3′-iodo analog were not located in this dataset, the iodine substitution introduces greater steric bulk and distinct electronic properties compared to hydrogen, predicting further deviation in enzyme recognition parameters.

Enzyme Kinetics Nucleoside Metabolism Substrate Specificity

Cellular Transporter Selectivity: hENT3-Mediated Uptake of 3′-Deoxy-Nucleoside Analogs

Structure-activity studies of human equilibrative nucleoside transporters (hENTs) demonstrate that 3′-deoxy-nucleoside analogs, including AZT and DDI, are transported by hENT2 and the intracellular transporter hENT3, while hENT1 shows no significant transport activity toward this structural class [1]. Although direct transport data for 3′-deoxy-3′-iodothymidine were not identified, its classification as a 3′-deoxy-nucleoside analog places it within a transporter recognition profile distinct from 3′-hydroxy nucleosides and 2′,3′-dideoxy analogs lacking the thymine base.

Nucleoside Transport Mitochondrial Toxicity Drug Disposition

Research and Procurement Application Scenarios for 3′-Deoxy-3′-iodothymidine Based on Differentiated Properties


HSV-1 Thymidine Kinase Inhibitor Screening and Antiviral Drug Discovery

3′-Deoxy-3′-iodothymidine serves as a benchmark ligand for HSV-1 thymidine kinase inhibition assays, with validated IC₅₀ values across multiple experimental formats [1][2]. Procurement of this compound enables establishment of assay baseline sensitivity and provides a reference point for evaluating novel HSV-1 TK inhibitors, particularly given the measurable activity that distinguishes it from HIV-directed nucleoside analogs like AZT.

Preclinical PET Tracer Scaffold Development and Comparative Physicochemical Profiling

The distinct LogP (−0.07160) and polar surface area (84.32 Ų) of 3′-deoxy-3′-iodothymidine make it a valuable comparator compound in the design and optimization of proliferation-imaging PET tracers [1]. Researchers developing novel 3′-substituted thymidine analogs can use this compound as a physicochemical benchmark to assess how halogen substitution (I vs. F vs. Br) alters predicted membrane permeability and tissue distribution, complementing studies of the clinical tracer ¹⁸F-FLT.

Radiation Chemistry and DNA Damage Mechanism Studies

The well-characterized radiolytic behavior of 3′-deoxy-3′-iodothymidine, specifically its electron-transfer-mediated C–I bond cleavage with a rate constant of ~1 × 10⁵ s⁻¹ [1], makes it a defined chemical probe for investigating electron migration pathways in nucleoside systems. Procurement supports fundamental research into radiation-induced DNA damage, radiosensitizer mechanisms, and the comparative radiolysis chemistry of halogenated nucleosides.

Nucleoside Transporter Substrate Profiling and Mitochondrial Toxicity Research

As a 3′-deoxy-nucleoside analog, this compound can be employed in studies examining hENT2/hENT3-mediated cellular and mitochondrial nucleoside analog transport [1]. Procurement enables investigation of the structural determinants governing transporter recognition and intracellular compartmentalization, with implications for understanding and mitigating the mitochondrial toxicities associated with this class of antiviral and anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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